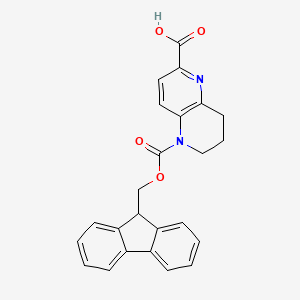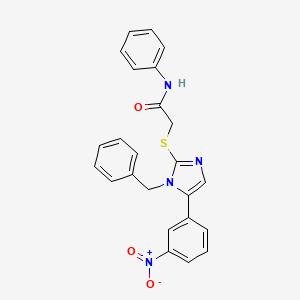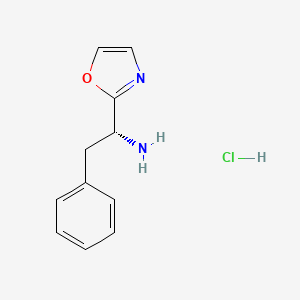![molecular formula C20H15FN6O2 B3017682 N-(3-fluoro-4-methylphenyl)-2-(4-oxo-7-(pyridin-3-yl)pyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1286718-89-5](/img/structure/B3017682.png)
N-(3-fluoro-4-methylphenyl)-2-(4-oxo-7-(pyridin-3-yl)pyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(3-fluoro-4-methylphenyl)-2-(4-oxo-7-(pyridin-3-yl)pyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide is a complex organic molecule that appears to be related to a class of compounds with potential herbicidal activity. Although the specific compound is not directly mentioned in the provided papers, the structure suggests it could be a derivative of pyrimidopyrimidine with a fluorinated phenyl group and a pyridyl substituent, which are common in the synthesis of compounds with biological activity.
Synthesis Analysis
The synthesis of related fluorinated acetamide derivatives often involves starting materials such as fluorinated anilines and fluorinated enoates. For example, the synthesis of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides utilized 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate . This suggests that the synthesis of this compound might also involve similar fluorinated starting materials and a multi-step process including cyclization to form the pyrimidopyrimidine core.
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using techniques like 1H NMR, IR, mass spectrometry, and elemental analysis . These methods provide detailed information about the molecular framework, functional groups, and the presence of specific atoms like fluorine within the molecule.
Chemical Reactions Analysis
Fluorinated acetamides can participate in various chemical reactions due to the presence of reactive functional groups. For instance, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] has been shown to be a selective electrophilic fluorinating agent, capable of introducing fluorine atoms into other molecules under mild conditions . This reactivity could be relevant for the compound , as the fluorine atoms might influence its chemical behavior and interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated acetamides are influenced by the presence of fluorine atoms, which can affect the compound's polarity, boiling point, and solubility. The herbicidal activity of such compounds is often evaluated in greenhouse bioassays, and their effectiveness can vary depending on the structure and the presence of specific substituents . The compound , with its pyrimidopyrimidine core and fluorinated substituents, would likely exhibit unique properties that could be explored for potential applications in herbicide development.
Aplicaciones Científicas De Investigación
Radioligand Development for Imaging
A series of compounds, including closely related structures to the compound of interest, have been synthesized for potential use as selective ligands of various proteins, such as the translocator protein (18 kDa). These compounds are explored for in vivo imaging using techniques like positron emission tomography (PET), highlighting their applications in diagnosing and monitoring neuroinflammatory processes and neurodegenerative disorders (Dollé et al., 2008), (Damont et al., 2015).
Antibacterial and Antitumor Activities
Investigations into compounds with similar frameworks have demonstrated significant antitumor activity and potential as antibacterial agents. These studies provide a basis for further exploration of the compound for similar applications, potentially offering new avenues for the treatment of cancer and infectious diseases (Zhou et al., 2008), (Schroeder et al., 2009).
Novel Ligands for Cancer Imaging
Focused library synthesis and structure-activity relationship development of related pyrazolopyrimidines have led to the discovery of novel ligands for the translocator protein (TSPO), which are used in PET imaging for cancer. This suggests the potential application of the compound for similar imaging purposes, aiding in the detection and monitoring of cancer (Tang et al., 2013).
Enzyme Inhibition for Therapeutic Applications
The compound's structural analogs have shown to be potent inhibitors of enzymes like thymidylate synthase and dihydrofolate reductase, indicating its potential utility in the development of antitumor agents. This dual inhibitory activity suggests a promising approach to cancer therapy, where the compound could be explored for its efficacy in inhibiting key enzymes involved in tumor growth and survival (Gangjee et al., 2000).
Propiedades
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(5-oxo-2-pyridin-3-ylpyrimido[4,5-d]pyrimidin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN6O2/c1-12-4-5-14(7-16(12)21)25-17(28)10-27-11-24-19-15(20(27)29)9-23-18(26-19)13-3-2-6-22-8-13/h2-9,11H,10H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKDDMLMRNSRBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=NC(=NC=C3C2=O)C4=CN=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B3017603.png)
![5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B3017605.png)
![1,4-Dihydropyrido[3,4-b]pyrazine](/img/structure/B3017608.png)

![1-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3017610.png)
![N-(1-cyanocyclopentyl)-2-{[2-(2-methoxyphenyl)propan-2-yl]amino}acetamide](/img/structure/B3017614.png)


![1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B3017619.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]propanamide](/img/structure/B3017620.png)

